molecular formula C9H18N2O2 B3112886 tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate CAS No. 1932003-88-7

tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate

Cat. No. B3112886
CAS RN: 1932003-88-7
M. Wt: 186.25
InChI Key: LXXPLHYWFLINDJ-NKWVEPMBSA-N
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Description

The compound “tert-butyl N-[(2S,3R)-2-methyl-3-piperidyl]carbamate” is a solid substance . It has a molecular weight of 214.31 . The IUPAC name for this compound is tert-butyl (2S,3R)-2-methyl-3-piperidinylcarbamate .


Molecular Structure Analysis

The InChI code for “tert-butyl N-[(2S,3R)-2-methyl-3-piperidyl]carbamate” is 1S/C11H22N2O2/c1-8-9(6-5-7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1 .


Physical And Chemical Properties Analysis

The compound “tert-butyl N-[(2S,3R)-2-methyl-3-piperidyl]carbamate” is a solid . It should be stored in a refrigerator .

Scientific Research Applications

Structural Characterization and Molecular Interactions

Carbamate derivatives, including tert-butyl carbamates, have been extensively studied for their structural properties and molecular interactions. For instance, Das et al. (2016) conducted a study on two carbamate derivatives, including a tert-butyl carbamate, to understand their crystal structures and the nature of interactions experienced by different molecules. This research contributes to the fundamental understanding of molecular environments and the role of hydrogen bonds in assembling molecules into three-dimensional architectures (Das et al., 2016).

Reactivity and Synthesis

The reactivity of tert-butyl carbamates is another area of significant research interest. For example, Brugier et al. (2001) explored the reactivity of tert-butyl N-allyl-3-thienylcarbamates as substrates for the preparation of various pyrroles and pyridines, highlighting the versatility of carbamates in chemical synthesis (Brugier et al., 2001).

Crystal Structures and Halogen Bonds

Investigations into the crystal structures of tert-butyl carbamates, including their interactions via hydrogen and halogen bonds, are crucial for understanding their potential applications. Baillargeon et al. (2017) examined the crystal structures of tert-butyl carbamates and found that molecules are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond, essential for the formation of isostructural compounds (Baillargeon et al., 2017).

Synthesis of Chiral Oxazolidinones

Tert-butyl carbamates also play a significant role in the synthesis of chiral oxazolidinones. Agami et al. (1993) demonstrated the treatment of N-tert-butoxycarbonyl derivatives with p-toluenesulfonyl chloride to afford 2-axazolidinones, a key step in the production of chiral compounds (Agami et al., 1993).

Enantioselective Synthesis

The ability to conduct enantioselective synthesis using tert-butyl carbamates is vital for creating specific chiral molecules. Yang et al. (2009) explored the synthesis of tert-butyl carbamates by asymmetric Mannich reactions, contributing to the field of chiral amino carbonyl compounds (Yang et al., 2009).

Intermediate in Synthesis of Carbocyclic Analogs

Tert-butyl carbamates are important intermediates in the synthesis of carbocyclic analogs of nucleotides. Ober et al. (2004) reported on the synthesis of such an intermediate, proving its utility in creating analogs of 2'-deoxyribonucleotides (Ober et al., 2004).

Catalysis in Amino Acid Derivatives

The catalytic role of tert-butyl carbamates in the synthesis of amino acid derivatives has also been explored. Chankeshwara and Chakraborti (2006) demonstrated the efficient catalysis of N-tert-butoxycarbonylation of amines using indium(III) halides, emphasizing the chemoselective nature of these reactions (Chankeshwara & Chakraborti, 2006).

Safety and Hazards

The compound “tert-butyl N-[(2S,3R)-2-methyl-3-piperidyl]carbamate” has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding release to the environment and obtaining special instructions before use .

properties

IUPAC Name

tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-6-7(5-10-6)11-8(12)13-9(2,3)4/h6-7,10H,5H2,1-4H3,(H,11,12)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXPLHYWFLINDJ-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate

CAS RN

2092453-43-3
Record name tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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